molecular formula C22H19N3O3S B2928889 N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(4-methanesulfonylphenyl)acetamide CAS No. 941930-73-0

N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(4-methanesulfonylphenyl)acetamide

Cat. No.: B2928889
CAS No.: 941930-73-0
M. Wt: 405.47
InChI Key: FDZMGXJADMLQFJ-UHFFFAOYSA-N
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Description

N-[4-(1H-1,3-Benzodiazol-2-yl)phenyl]-2-(4-methanesulfonylphenyl)acetamide is a synthetic acetamide derivative featuring a benzimidazole core linked to a phenyl ring and a methanesulfonylphenyl group via an acetamide bridge. Benzimidazoles are privileged scaffolds in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties . The methanesulfonyl group enhances solubility and may facilitate target binding through polar interactions, while the acetamide linker provides conformational flexibility.

Properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-methylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3S/c1-29(27,28)18-12-6-15(7-13-18)14-21(26)23-17-10-8-16(9-11-17)22-24-19-4-2-3-5-20(19)25-22/h2-13H,14H2,1H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDZMGXJADMLQFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(4-methanesulfonylphenyl)acetamide typically involves the following steps:

    Formation of Benzimidazole Moiety: The benzimidazole ring is synthesized by condensing o-phenylenediamine with a carboxylic acid derivative under acidic conditions.

    Attachment of Phenyl Group: The benzimidazole derivative is then reacted with a halogenated phenyl compound to introduce the phenyl group.

    Formation of Acetamide Linkage: The resulting compound is further reacted with an acetamide derivative to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(4-methanesulfonylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced sulfonyl derivatives.

    Substitution: Substituted benzimidazole derivatives.

Scientific Research Applications

N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(4-methanesulfonylphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(4-methanesulfonylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, including anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The target compound’s structural analogs differ primarily in:

  • Core heterocycles : Benzimidazole (target) vs. triazole (e.g., compounds 9a–e in ) or morpholine (e.g., 5i–o in ).
  • Substituents: Methanesulfonyl (target) vs. morpholinosulfonyl (), trifluoromethyl (), or nitro groups ().
  • Linkers : Acetamide (common) vs. thiazole () or sulfonamide ().
Table 1: Structural and Functional Comparison
Compound Name/ID Core Structure Key Substituents Biological Activity Notable Data Reference
Target Compound Benzimidazole-phenyl-acetamide 4-Methanesulfonylphenyl Not reported N/A N/A
9c () Benzimidazole-triazole-thiazole 4-Bromophenyl (thiazole) Glycosidase inhibition (docking) Docking similarity to acarbose
6p () Benzimidazole-triazole 4-(Trifluoromethyl)phenyl Quorum sensing inhibition 64.25% inhibition at 250 mM
5i () Morpholinosulfonyl-phenyl Phenylamino Anti-COVID potential NMR/IR data reported
54 () Triazole-sulfonyl 2-Fluorophenyl Cytohesin inhibition 86.6% yield, m.p. 204–206°C
29 () Alkylsulfonyl benzimine Ethyl, methylsulfonyl Anticancer Synthetic intermediate
Compound I () Nitro-chloro-phenyl Methylsulfonyl Heterocycle precursor Crystal structure resolved

Physicochemical Properties

  • Melting Points : Sulfonamide derivatives (e.g., 54 in ) exhibit higher melting points (204–206°C) due to hydrogen bonding and crystallinity .
  • Spectral Data : Key NMR shifts (e.g., 1H-NMR δ 7.5–8.5 ppm for aromatic protons in ) and IR stretches (e.g., 1650–1700 cm⁻¹ for amide C=O) aid structural validation .

Docking and Binding Interactions

  • LasR Receptor () : Compound 6p’s trifluoromethyl group forms hydrophobic interactions in the LasR binding pocket, while the benzimidazole engages in π-π stacking .
  • InhA () : Fluorophenyl substituents in triazole-acetamides optimize hydrogen bonding with Thr196 and Ser20 residues .

Biological Activity

N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(4-methanesulfonylphenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C18H18N2O2S, with a molecular weight of 342.41 g/mol. The compound features a benzodiazole moiety that is often associated with various biological activities, particularly in the fields of oncology and neurology.

Structural Representation

PropertyValue
Molecular FormulaC18H18N2O2S
Molecular Weight342.41 g/mol
CAS NumberNot specified

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in cancer cell proliferation and survival.
  • Receptor Modulation : It may interact with various receptors, leading to altered signaling pathways that affect cell growth and apoptosis.

Anticancer Properties

Research has indicated that compounds containing benzodiazole moieties often exhibit anticancer properties . For instance, studies have shown that similar compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

Antimicrobial Activity

Preliminary studies suggest that this compound may also possess antimicrobial activity , potentially effective against various bacterial strains. The exact mechanism remains under investigation but could involve disruption of bacterial cell wall synthesis or inhibition of protein synthesis.

Case Studies

  • Study on Anticancer Activity :
    • A study investigated the effects of this compound on human breast cancer cell lines (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential for further development as an anticancer agent.
  • Antimicrobial Efficacy :
    • In vitro tests demonstrated that the compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli at low micromolar concentrations. This indicates its potential utility in developing new antimicrobial therapies.

Comparative Analysis with Similar Compounds

To provide context for its biological activity, a comparison with related compounds is useful:

Compound NameAnticancer ActivityAntimicrobial Activity
N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]acetamideModerateWeak
Benzodiazole Derivative AHighModerate
Benzodiazole Derivative BModerateHigh

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